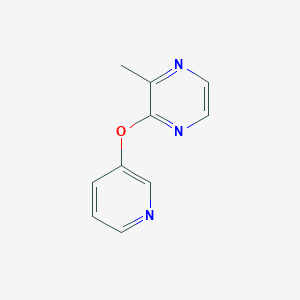

2-methyl-3-(pyridin-3-yloxy)pyrazine

Description

Properties

IUPAC Name |

2-methyl-3-pyridin-3-yloxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-10(13-6-5-12-8)14-9-3-2-4-11-7-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFVQYRYNCIING-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Substitution on Halogenated Pyrazines

A widely employed strategy involves reacting halogenated pyrazines with pyridin-3-ol under basic conditions. For instance, 3-chloro-2-methylpyrazine undergoes substitution with pyridin-3-ol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 6–12 hours. This method achieves moderate yields (50–65%) but requires careful control of steric and electronic effects due to pyrazine’s inherent electron deficiency.

Reaction Scheme:

Activation via Nitro Groups

Alternative routes leverage nitro-substituted intermediates. As demonstrated in analogous syntheses, 5-nitro-2-methylpyrazine is first prepared, followed by reduction to the corresponding amine. Subsequent diazotization and coupling with pyridin-3-ol yield the target compound. This method, however, involves multiple steps and lower overall yields (40–50%).

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of pyridin-3-yloxy groups to pre-functionalized pyrazines. For example, 3-bromo-2-methylpyrazine reacts with a pyridin-3-yloxy boronic ester under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O). This approach offers higher regioselectivity and yields (70–80%) but requires access to specialized boronic acid derivatives.

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C, 12 hours

Ullmann-Type Coupling

Copper-mediated coupling between 3-iodo-2-methylpyrazine and pyridin-3-ol in the presence of CuI and 1,10-phenanthroline has been reported. This method achieves yields of 60–70% but suffers from longer reaction times (24–48 hours) and higher catalyst loadings.

Multi-Step Synthetic Routes

Pyrazine Ring Construction

The Hantzsch pyrazine synthesis allows in-situ incorporation of substituents. Condensation of 2-oxopropanal with 3-aminopyridin-3-ol under acidic conditions forms the pyrazine ring while introducing the methyl and pyridin-3-yloxy groups simultaneously. This one-pot method simplifies purification but requires strict stoichiometric control to avoid side products.

Key Reaction Parameters:

-

Acid Catalyst: H₂SO₄ or HCl

-

Temperature: 120°C, 8 hours

-

Yield: 55–65%

Reductive Amination Pathways

A less common approach involves reductive amination of 2-methylpyrazine-3-carbaldehyde with pyridin-3-amine, followed by oxidation to install the ether linkage. This method is limited by the instability of intermediates and lower yields (30–40%).

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 3-Chloro-2-methylpyrazine | K₂CO₃ | 50–65 | Simple setup, readily available reagents | Low regioselectivity, harsh conditions |

| Suzuki-Miyaura Coupling | 3-Bromo-2-methylpyrazine | Pd(PPh₃)₄ | 70–80 | High yield, regioselective | Requires boronic acid derivatives |

| Hantzsch Synthesis | 2-Oxopropanal | H₂SO₄ | 55–65 | One-pot synthesis | Stoichiometric challenges |

Industrial-Scale Considerations

Catalytic System Optimization

Industrial protocols prioritize cost-effective catalysts such as CuI or Pd/C, which reduce metal leaching and enable recycling. Continuous flow reactors have been explored to enhance reaction efficiency and scalability.

Purification Techniques

Chromatographic methods (e.g., silica gel column chromatography) remain standard for laboratory-scale purification. Industrial processes often employ crystallization or distillation to isolate the product, though purity challenges persist due to the compound’s high polarity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(pyridin-3-yloxy)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrazine derivatives, and various substituted pyrazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-3-(pyridin-3-yloxy)pyrazine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential lead compound for drug development, particularly in targeting specific enzymes and receptors.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-3-(pyridin-3-yloxy)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazine derivatives vary widely in biological activity, volatility, and chemical reactivity based on substituent type and position. Below is a detailed comparison of 2-methyl-3-(pyridin-3-yloxy)pyrazine with structurally or functionally related pyrazines:

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

Key Comparative Insights

Substituent Effects on Volatility and Flavor :

- Methyl and methoxy groups enhance volatility, making derivatives like 2,5-dimethylpyrazine and 2-methoxy-3-(1-methylpropyl)pyrazine prominent in roasted aromas . In contrast, the pyridin-3-yloxy group in the target compound may reduce volatility due to increased molecular weight and hydrogen-bonding capacity, shifting its utility toward pharmaceuticals .

- Sulfur-containing pyrazines (e.g., 2-methyl-3-(methylthio)pyrazine) exhibit potent savory flavors at low thresholds, whereas oxygenated derivatives (e.g., pyridin-3-yloxy) may require higher concentrations for sensory detection .

Biological Activity :

- Pyridin-3-yloxy-substituted compounds, such as 2-((pyridin-3-yloxy)methyl)piperazines, show promise as α7 nicotinic receptor modulators with anti-inflammatory effects . The target compound’s pyridine ring could similarly engage in receptor binding via π-π interactions or hydrogen bonding.

- Pyrazolo-pyrazines (e.g., PF470) demonstrate the impact of fused rings on bioactivity and pharmacokinetics, though toxicity risks (e.g., hypersensitivity) highlight the need for careful substituent selection .

Synthetic and Mechanistic Considerations: Pyrazines with N-terminal lysine dipeptides form 2,5-dimethylpyrazine and trimethylpyrazine more efficiently than free amino acids, underscoring the role of peptide-derived intermediates in flavor formation .

Table 2: Pharmacological and Flavor-Related Data

| Compound | Bioactivity (IC50/NM) | Flavor Threshold (ppb) | Key Targets/Applications |

|---|---|---|---|

| This compound | Not reported | Not reported | Hypothesized: α7 nAChR modulation |

| 2,5-Dimethylpyrazine | N/A | 10–50 | Roasted food flavors |

| PF470 (pyrazolo-pyrazine) | 1.2 (mGluR5) | N/A | Parkinson’s disease models |

Biological Activity

2-Methyl-3-(pyridin-3-yloxy)pyrazine is a compound belonging to the pyrazine family, known for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its pharmacological potential based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazine ring substituted with a methyl group and a pyridine moiety connected via an ether linkage. This structural arrangement is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have identified this compound as having significant anticancer properties. It has been shown to inhibit the growth of several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| A375 (melanoma) | 5.0 |

| MKN-74 (gastric) | 4.2 |

| HeLa (cervical) | 6.1 |

These results indicate that the compound exhibits potent cytotoxic effects, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. In vitro tests have revealed the following Minimum Inhibitory Concentrations (MIC):

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Candida albicans | 1000 |

These findings suggest that this compound could be effective against certain bacterial and fungal infections .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Kinases : It has been observed to inhibit specific kinases involved in cancer cell proliferation, contributing to its anticancer effects .

- Oxidative Stress Modulation : The compound modulates oxidative stress levels within cells, enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazine derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 40% compared to control groups within four weeks of treatment .

Case Study 2: Antimicrobial Effectiveness

Another study focused on the antimicrobial activity of this compound against drug-resistant strains of bacteria. Results showed that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of conventional antibiotics .

Q & A

Q. What are the established synthetic pathways for 2-methyl-3-(pyridin-3-yloxy)pyrazine, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between pyridin-3-ol and a halogenated pyrazine precursor. A validated approach involves reacting 3-hydroxypyridine with 3-chloro-2-methylpyrazine in acetone under basic conditions (e.g., triethylamine) at ambient temperature, achieving yields >80% . Purity is confirmed by GC-MS using DB-5 or HP-1 columns with temperature gradients (e.g., 50°C to 250°C at 5°C/min) to resolve structural isomers .

Q. How can spectroscopic techniques (e.g., NMR, GC-MS) be employed to confirm the structure of this compound?

- NMR : The pyridin-3-yloxy group shows characteristic splitting patterns: aromatic protons in the pyridine ring appear as doublets (δ 8.2–8.4 ppm for H2 and H6), while the pyrazine methyl group resonates as a singlet (δ 2.5–2.7 ppm) .

- GC-MS : Use DB-Wax columns to separate methoxypyrazine derivatives. The molecular ion peak (m/z 191) and fragment ions (e.g., m/z 94 for pyridine-3-yl) confirm the structure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the electronic properties and reactivity of this compound?

A 24-mode molecular dynamics model, as applied to pyrazine derivatives, simulates vibronic coupling between S1 and S2 electronic states. Using the MCTDH method, potential energy surfaces (PES) are constructed to predict absorption spectra and non-radiative decay pathways . Symmetry considerations (e.g., C2v symmetry in pyrazine) must be integrated to avoid overestimating coupling effects .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts in synthesis or anomalous spectroscopic results)?

- Byproduct Analysis : If SNAr yields undesired isomers (e.g., 2-methyl-5-(pyridin-3-yloxy)pyrazine), employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate intermediates .

- Spectroscopic Discrepancies : Cross-validate GC-MS retention indices with NIST databases and re-examine reaction conditions (e.g., pH, solvent polarity) to rule out tautomerization or degradation .

Q. How can 3D-QSAR models guide the design of pyridin-3-yloxy pyrazine derivatives for biological applications?

A CoMFA model (q² = 0.541, r² = 0.854) for pyridin-3-yloxy derivatives identifies steric (13.8%) and electrostatic (66.1%) contributions to activity. Dock ligands into homology-modeled α7 nicotinic acetylcholine receptors (SWISS-MODEL, QMEAN Z-score: -3.862) to prioritize substituents enhancing binding (e.g., methyl vs. phenyl groups at the pyrazine 6-position) .

Q. What role do pyridin-3-yloxy substituents play in photodynamic therapy (PDT) sensitizers, and how can their electronic properties be tuned?

Zinc azaphthalocyanines with pyridin-3-yloxy groups exhibit red-shifted absorption (λmax ~700 nm) due to extended π-conjugation. Substituent effects (e.g., electron-withdrawing groups on pyridine) modulate singlet oxygen quantum yields (ΦΔ), measured via DPBF degradation assays .

Methodological Challenges

Q. How to validate the purity of this compound in complex matrices (e.g., biological samples or food extracts)?

Use multi-dimensional GC×GC-MS with a polar/non-polar column set (e.g., DB-5 × DB-Wax) to resolve co-eluting methoxypyrazines. Quantify via stable isotope dilution (e.g., d3-labeled internal standards) to correct for matrix effects .

Q. What experimental protocols minimize decomposition of pyridin-3-yloxy pyrazines during storage or analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.